REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([O:5][C:6](=O)[C:7]=1[Cl:8])=[O:4].[F:10][C:11]1[CH:17]=[CH:16][C:14]([NH2:15])=[CH:13][CH:12]=1>O>[F:10][C:11]1[CH:17]=[CH:16][C:14]([N:15]2[C:3](=[O:4])[C:2]([Cl:1])=[C:7]([Cl:8])[C:6]2=[O:5])=[CH:13][CH:12]=1
|
Name
|
10g
|
Quantity
|
0.06 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl/C=1/C(=O)OC(\C1\Cl)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.55 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(N)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react for 2 hours at 80° C
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling the reaction mixture
|
Type
|
CUSTOM
|
Details
|
a crystal was separated out
|
Type
|
CUSTOM
|
Details
|
which was then separated by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)N1C(C(=C(C1=O)Cl)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.8 g | |
YIELD: PERCENTYIELD | 98.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |